3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core with dimethoxyphenyl and thiophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, Grignard reagents, and palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, Grignard reagents, palladium-catalyzed coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-4-(thiophen-3-yl)-1H-pyrrolo[2,3-b]pyridine
- 3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- 3-(2,4-Dimethoxyphenyl)-4-(3-thienyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique dibenzo[b,e][1,4]diazepin-1-one core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24N2O3S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
9-(3,4-dimethoxyphenyl)-6-thiophen-3-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C25H24N2O3S/c1-29-22-8-7-15(13-23(22)30-2)17-11-20-24(21(28)12-17)25(16-9-10-31-14-16)27-19-6-4-3-5-18(19)26-20/h3-10,13-14,17,25-27H,11-12H2,1-2H3 |
InChI Key |
ONWRRUVUXMKAKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CSC=C5)C(=O)C2)OC |
Origin of Product |
United States |
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